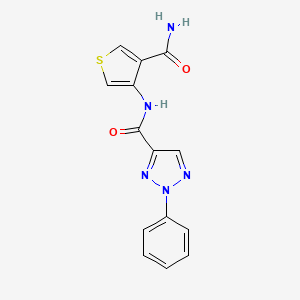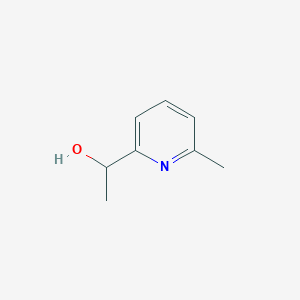
1-(6-Methylpyridin-2-yl)ethanol
Übersicht
Beschreibung
The compound 1-(6-Methylpyridin-2-yl)ethanol is a derivative of pyridine, which is a heterocyclic aromatic organic compound. While the specific compound 1-(6-Methylpyridin-2-yl)ethanol is not directly discussed in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are described, which can give insights into the properties and behaviors of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions without the use of catalysts or solvents. For instance, the compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was obtained from the condensation of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde at 130 °C . Similarly, the compound 1-phenyl-2-(2-pyridyl)ethanol was synthesized through a Knoevenagel condensation reaction between 2-methylpyridine and benzaldehyde . These methods suggest that 1-(6-Methylpyridin-2-yl)ethanol could potentially be synthesized through a related condensation process.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various techniques such as mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction. The crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol revealed a symmetrical molecule with intramolecular hydrogen bonds, crystallizing in a monoclinic system . The 1-phenyl-2-(2-pyridyl)ethanol also crystallizes in a monoclinic system with the presence of intermolecular hydrogen bonds . These findings suggest that 1-(6-Methylpyridin-2-yl)ethanol may also exhibit specific intramolecular or intermolecular hydrogen bonding that could influence its stability and crystalline form.
Chemical Reactions Analysis
The chemical reactivity of similar compounds in the solid state has been studied, such as the photochemical dimerization of 1-methyl-5,6-diphenylpyrazin-2-one, which undergoes a [4 + 4] cyclodimerization in the solid state . Although this reaction is specific to pyrazinone derivatives and not directly related to 1-(6-Methylpyridin-2-yl)ethanol, it highlights the potential for solid-state reactions that could be relevant for the compound of interest under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(6-Methylpyridin-2-yl)ethanol can be inferred from their molecular and crystalline structures. The presence of intramolecular hydrogen bonds can contribute to the stability of the crystal structure . Additionally, the polymorphism observed in N-(6-methylpyridin-2-yl)mesitylenesulfonamide indicates that solvent choice can influence the crystalline form, which may also be true for 1-(6-Methylpyridin-2-yl)ethanol . The intermolecular hydrogen bonding observed in 1-phenyl-2-(2-pyridyl)ethanol suggests that similar compounds may have a propensity to form hydrogen bonds, affecting their solubility and melting points .
Wissenschaftliche Forschungsanwendungen
Eu3+ Selective Chemosensor
1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, a compound similar to 1-(6-Methylpyridin-2-yl)ethanol, has been synthesized and identified as an efficient Eu3+ selective chemosensor. This compound exhibits significant UV and fluorescence response to various metal ions, particularly Eu3+, showing potential for application in environmental and medical detection of Eu3+ (Chen Qiu, 2012).
Water Oxidation Catalysis
A study on Ru complexes for water oxidation involved the use of a ligand similar to 1-(6-Methylpyridin-2-yl)ethanol. These complexes, upon reaction with Ce(IV)-CF3SO3H solution, exhibited oxygen evolution, indicating their potential as catalysts for water oxidation processes (R. Zong & R. Thummel, 2005).
Coordination Chemistry
The coordination chemistry of 6-methylpyridine-2-methanol (similar to 1-(6-Methylpyridin-2-yl)ethanol) with various divalent metal salts has been explored. This study revealed the formation of hydrogen-bonded helicates and cubanes, indicating the compound's potential in creating diverse molecular architectures (S. Telfer et al., 2008).
Crystallography and Pharmaceutical Applications
N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a derivative of 1-(6-Methylpyridin-2-yl)ethanol, has shown interesting properties in crystallography, indicating its potential relevance in pharmaceutical applications. Different polymorphs of this compound exhibit distinct packing and hydrogen bonding, essential for understanding drug stability and solubility (F. Pan & U. Englert, 2013).
Synthetic Chemistry
1-(6-Methylpyridin-2-yl)ethanol is involved in the synthesis of various compounds. For instance, the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from a condensation reaction involving 2-methylpyridine showcases its role in creating intermediates for more complex chemical structures (M. Percino et al., 2015).
Chemical Reactions and Solid State Studies
1-Methyl-5,6-diphenylpyrazin-2-one, a compound related to 1-(6-Methylpyridin-2-yl)ethanol, has been studied for its behavior in solid-state photochemical reactions. These studies contribute to the understanding of chemical reactivity in the solid state, which is crucial for the development of new materials and pharmaceuticals (Menahem Kaftory, 1984).
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLROKJXHCPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)ethanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3004507.png)
![2-Chloro-N-[[(2S,3R)-1-ethyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]methyl]propanamide](/img/structure/B3004513.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)
![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3004520.png)
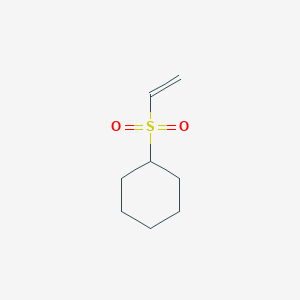
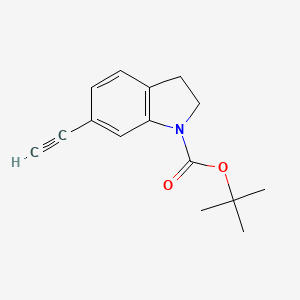
![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
![Ethyl 6,6-dibromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004524.png)
![Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3004525.png)
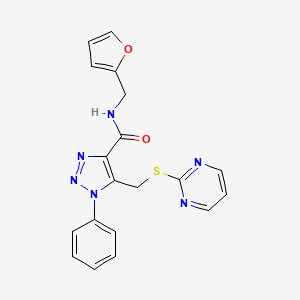
![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(2,3-dimethylphenyl)acetamide](/img/structure/B3004527.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3004528.png)
